molecular formula C13H21F3N2O3 B12452961 Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B12452961
M. Wt: 310.31 g/mol
InChI Key: YNNYCZXAXMRRPR-UHFFFAOYSA-N
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Description

Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a hydroxy group, which contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the hydroxy group may play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as those containing pyrazole rings or trifluoromethyl groups. These comparisons highlight its uniqueness in terms of chemical structure and potential applications. Similar compounds may include other pyrazole derivatives or trifluoromethyl-substituted molecules.

Properties

Molecular Formula

C13H21F3N2O3

Molecular Weight

310.31 g/mol

IUPAC Name

ethyl 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C13H21F3N2O3/c1-3-5-6-7-8-10-9-12(20,13(14,15)16)18(17-10)11(19)21-4-2/h20H,3-9H2,1-2H3

InChI Key

YNNYCZXAXMRRPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)OCC

Origin of Product

United States

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